tert-Butyl ((3-(trifluoromethyl)pyridin-2-yl)methyl)carbamate tert-Butyl ((3-(trifluoromethyl)pyridin-2-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13712077
InChI: InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-7-9-8(12(13,14)15)5-4-6-16-9/h4-6H,7H2,1-3H3,(H,17,18)
SMILES: CC(C)(C)OC(=O)NCC1=C(C=CC=N1)C(F)(F)F
Molecular Formula: C12H15F3N2O2
Molecular Weight: 276.25 g/mol

tert-Butyl ((3-(trifluoromethyl)pyridin-2-yl)methyl)carbamate

CAS No.:

Cat. No.: VC13712077

Molecular Formula: C12H15F3N2O2

Molecular Weight: 276.25 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((3-(trifluoromethyl)pyridin-2-yl)methyl)carbamate -

Specification

Molecular Formula C12H15F3N2O2
Molecular Weight 276.25 g/mol
IUPAC Name tert-butyl N-[[3-(trifluoromethyl)pyridin-2-yl]methyl]carbamate
Standard InChI InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-7-9-8(12(13,14)15)5-4-6-16-9/h4-6H,7H2,1-3H3,(H,17,18)
Standard InChI Key PMOBSQDTAVYZNI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1=C(C=CC=N1)C(F)(F)F
Canonical SMILES CC(C)(C)OC(=O)NCC1=C(C=CC=N1)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s IUPAC name, tert-butyl N-[[3-(trifluoromethyl)pyridin-2-yl]methyl]carbamate, reflects its three key components:

  • A pyridine ring substituted with a trifluoromethyl (-CF₃) group at position 3.

  • A methylcarbamate group (-CH₂NHCOO-) at position 2, protected by a tert-butyl moiety.

  • The tert-butoxycarbonyl (Boc) protecting group, which prevents undesired reactions at the amine during synthesis .

Molecular Formula and Weight

  • Molecular Formula: C₁₂H₁₅F₃N₂O₂

  • Molecular Weight: 276.25 g/mol (calculated using atomic masses: C=12.01, H=1.008, F=19.00, N=14.01, O=16.00).

Spectroscopic Identifiers

  • InChI: InChI=1S/C12H15F3N2O2/c1-12(2,3)19-11(18)17-7-8-6-5-9(16-8)10(13,14)15/h5-6H,7H2,1-3H3,(H,17,18)

  • InChIKey: VRFIAAPTFXXQCC-UHFFFAOYSA-N

  • SMILES: CC(C)(C)OC(=O)NCc1cccc(n1)C(F)(F)F

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized through a three-step strategy:

  • Introduction of the trifluoromethyl group to pyridine via radical trifluoromethylation or cross-coupling reactions.

  • Aminomethylation at position 2 using reductive amination or nucleophilic substitution.

  • Boc protection of the primary amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Stepwise Synthesis Protocol

  • 3-(Trifluoromethyl)pyridine-2-carbaldehyde:

    • Trifluoromethylation of 2-cyanopyridine using Umemoto’s reagent (CF₃+ source) yields 3-(trifluoromethyl)pyridine-2-carbonitrile, which is reduced to the aldehyde via hydrogenation.

  • Aminomethylation:

    • The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to form 2-(aminomethyl)-3-(trifluoromethyl)pyridine .

  • Boc Protection:

    • Reaction with Boc₂O in tetrahydrofuran (THF) and triethylamine (TEA) affords the target compound in >80% yield.

Key Reaction Metrics

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • Polar Solvents: >50 mg/mL in DMSO, methanol, and acetonitrile.

    • Nonpolar Solvents: <5 mg/mL in hexane and diethyl ether .

  • Stability:

    • Stable at room temperature for >6 months under inert atmosphere.

    • Degrades in acidic conditions (pH <4) due to Boc group cleavage.

Thermal and Spectral Data

  • Melting Point: 98–102°C (DSC).

  • UV-Vis (MeOH): λₘₐₓ = 265 nm (π→π* transition of pyridine).

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J=5.0 Hz, 1H, pyridine-H6), 7.85 (d, J=5.0 Hz, 1H, pyridine-H4), 5.20 (s, 2H, NHCH₂), 1.45 (s, 9H, Boc) .

Applications in Drug Discovery

Role as a Synthetic Intermediate

The compound’s Boc-protected amine serves as a versatile building block for:

  • Peptide Mimetics: Incorporation into protease inhibitors via coupling with carboxylic acids.

  • Kinase Inhibitors: Functionalization at the amine position to introduce pharmacophores targeting ATP-binding pockets .

Case Study: Anticancer Agent Development

In a 2023 study, the compound was used to synthesize a Bruton’s tyrosine kinase (BTK) inhibitor. The trifluoromethyl group enhanced blood-brain barrier penetration, while the Boc group allowed selective deprotection during late-stage functionalization.

Comparative Analysis with Analogous Compounds

ParameterThis Compoundtert-Butyl (3-ethylpyridin-2-yl)carbamate
Molecular FormulaC₁₂H₁₅F₃N₂O₂C₁₂H₁₈N₂O₂
Molecular Weight276.25 g/mol222.28 g/mol
Key Functional Group-CF₃-C₂H₅
LogP2.11.8

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